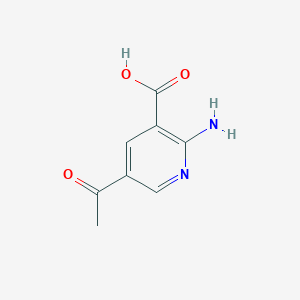
S-(b-hydroxyethyl)-N-acetylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a metabolite of acrylamide, a compound that is commonly found in various industrial processes and food products. This compound is formed in the body as a result of the detoxification process of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion. The reaction typically involves the initial conjugation of acrylamide with glutathione to form S-(2-hydroxyethyl)glutathione, which is then further metabolized to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine .
Industrial Production Methods: Industrial production of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves the use of acrylamide as a starting material. The process includes the enzymatic or chemical conjugation of acrylamide with glutathione, followed by acetylation to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in the body .
Common Reagents and Conditions: Common reagents used in the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, with controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include various metabolites that are excreted in the urine. These metabolites are often used as biomarkers for acrylamide exposure and detoxification .
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biomarker for acrylamide exposure and detoxification studies. In biology, it helps in understanding the metabolic pathways and mechanisms of acrylamide detoxification. In medicine, it is used to study the effects of acrylamide on human health and to develop potential therapeutic interventions. In industry, it is used to monitor and control acrylamide levels in food products and industrial processes .
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves its role in the detoxification of acrylamide. The compound acts as a detoxification product formed through the conjugation of acrylamide with glutathione, followed by enzymatic conversion. This process helps in reducing the toxic effects of acrylamide by facilitating its excretion from the body. The molecular targets and pathways involved include glutathione S-transferase and various metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include N-Acetyl-S-(2-carbamoyl-ethyl)cysteine and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine. These compounds are also metabolites of acrylamide and are used as biomarkers for acrylamide exposure .
Uniqueness: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is unique in its specific role in the detoxification of acrylamide. While other similar compounds also serve as biomarkers, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is particularly significant due to its formation through the conjugation with glutathione and subsequent acetylation, which highlights its importance in the detoxification pathway .
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |
Clé InChI |
NAYOYSKSFGMFOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)






![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)


